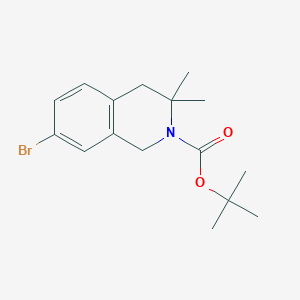

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1338097-16-7 . Its molecular weight is 340.26 .

Physical and Chemical Properties The InChI Code of the compound is 1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3 .

Aplicaciones Científicas De Investigación

Synthesis of Medicinally Relevant Compounds

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is instrumental in the synthesis of derivatives that are key structural fragments in medicinally important compounds, including HIV protease inhibitors. For example, derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a structurally similar compound, have been prepared through alkylation, demonstrating the compound's role in drug development processes (Casper & Hitchcock, 2007).

Chemical Transformations and Reagent Development

The compound has also facilitated the development of novel reagents for tert-butoxycarbonylation, a critical step in the protection of amino groups during peptide synthesis. 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is one such reagent developed for chemoselective tert-butoxycarbonylation of acidic proton-containing substrates, highlighting the compound's versatility in synthetic organic chemistry (Saito et al., 2006).

Cascade Reactions and Heterocyclic Synthesis

Furthermore, the compound is involved in cascade reactions leading to the formation of heterocyclic systems. An example includes the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, showcasing its utility in the synthesis of complex heterocycles (Ivanov, 2020).

Application in Diversity-Oriented Synthesis

The compound's structural features have been exploited in diversity-oriented synthesis strategies as well, such as in the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines. These methods have underscored the compound's role in generating biologically active and structurally diverse molecules, contributing to both chemical biology and medicinal chemistry research (Guggilapu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTINZMXUQCSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2679930.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)

![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)